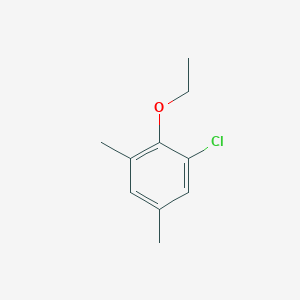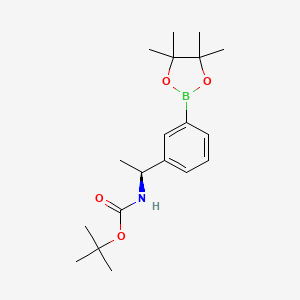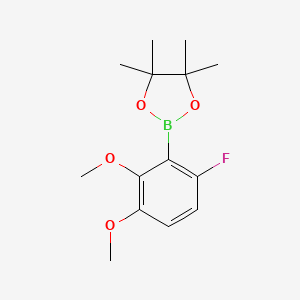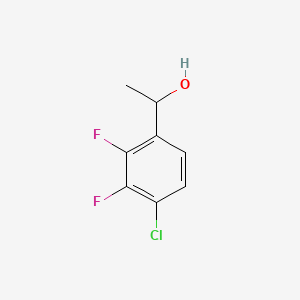
1-Chloro-2-ethoxy-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-ethoxy-3,5-dimethylbenzene is an organic compound with the molecular formula C₁₀H₁₃ClO and a molecular weight of 184.663 g/mol . It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethoxy group, and two methyl groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Chloro-2-ethoxy-3,5-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of 2-ethoxy-3,5-dimethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield of the final product.
Analyse Des Réactions Chimiques
1-Chloro-2-ethoxy-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the ethoxy group into an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 3,5-dimethylbenzaldehyde or 3,5-dimethylbenzoic acid .
Applications De Recherche Scientifique
1-Chloro-2-ethoxy-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-ethoxy-3,5-dimethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate undergoes further reactions to yield the final substituted product .
In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
1-Chloro-2-ethoxy-3,5-dimethylbenzene can be compared with other similar compounds, such as:
1-Chloro-3,5-dimethylbenzene: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
2-Chloro-1-ethoxy-3,5-dimethylbenzene: The position of the chlorine atom is different, leading to variations in reactivity and chemical properties.
1-Chloro-2-methoxy-3,5-dimethylbenzene: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H13ClO |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
1-chloro-2-ethoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-4-12-10-8(3)5-7(2)6-9(10)11/h5-6H,4H2,1-3H3 |
Clé InChI |
FHHAPOQZMRQSQF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)

![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)


![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)


![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)




